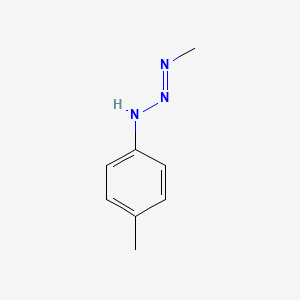

1-Methyl-3-p-tolyltriazene

Descripción

Overview of Triazene (B1217601) Derivatives in Chemical Research

Triazenes are a class of organic compounds characterized by the functional group R1−N=N−NR2R3, where R1, R2, and R3 are substituent groups. wikipedia.org These compounds, formally related to the unstable parent molecule triazene (H2N−N=NH), have garnered significant attention in chemical research due to their diverse applications. wikipedia.orgwikipedia.org Triazene derivatives are integral to various fields, including medicinal chemistry, organic synthesis, and materials science. bohrium.comtaylorfrancis.comresearchgate.net Their unique structural feature, a chain of three nitrogen atoms, imparts distinct reactivity and versatility. numberanalytics.com

In medicinal chemistry, triazenes are recognized for their wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. bohrium.comscielo.brufop.brnih.gov For instance, dacarbazine (B1669748) is a well-known triazene compound used in cancer therapy. wikipedia.org The biological activity of triazenes is often attributed to the diazoamine group (N=N-N). scielo.br Furthermore, triazenes serve as valuable intermediates in organic synthesis, acting as protecting groups for amines and as precursors for the formation of various heterocyclic compounds. researchgate.netnumberanalytics.comresearchgate.net Their ability to decompose and generate reactive species like diazonium salts makes them useful in a variety of chemical transformations. wikipedia.orgnumberanalytics.com The field of materials science also utilizes triazene derivatives for creating conductive and absorbent polymers. wikipedia.org

Historical Context and Significance of Alkyl Aryl Triazenes

The history of triazene chemistry dates back to the 19th century. acs.org Aryl triazenes were first synthesized in 1862. researchgate.net The development of alkyl aryl triazenes, a specific subclass of triazenes, has been a significant area of research. These compounds, which feature both an alkyl and an aryl group attached to the triazene core, have been prepared through various synthetic methods. Early methods included the reaction of a Grignard reagent with an azide (B81097) and the coupling of a diazonium salt with a primary amine. orgsyn.org

Alkyl aryl triazenes are particularly significant for their role as stable, crystalline, and easy-to-handle alkylating agents. orgsyn.org This property makes them a superior alternative to diazoalkanes in certain synthetic applications, such as the esterification of carboxylic acids. orgsyn.org The reaction proceeds under mild conditions and avoids side reactions often associated with diazoalkanes. orgsyn.org The stability of the aryl-substituted triazene contributes to its utility as a reliable reagent in organic synthesis. cymitquimica.com The discovery and subsequent development of synthetic routes for alkyl aryl triazenes have provided chemists with valuable tools for constructing complex organic molecules. numberanalytics.com

Structural Classification and Nomenclature within the Triazene Class

Triazenes are broadly classified based on the substitution pattern on the three nitrogen atoms. The general structure is R1-N=N-NR2R3. wikipedia.org When R2 and R3 are both hydrogen atoms, the compounds are primary triazenes, which can exhibit tautomerism. wikipedia.org If one of these is a hydrocarbyl group and the other is hydrogen, they are secondary triazenes. When both R2 and R3 are hydrocarbyl groups, they are tertiary triazenes.

The nomenclature of triazenes follows systematic IUPAC rules, although common names are also used. According to IUPAC, the parent compound is named "triazene." iupac.org Substituents are then indicated by number, starting from the nitrogen atom with the double bond that is attached to a single nitrogen. For example, in 1-Methyl-3-p-tolyltriazene, the methyl group is on the first nitrogen (N1) and the p-tolyl group is on the third nitrogen (N3). echemi.com The name can also be written as 3-Methyl-1-p-tolyltriazene, depending on the tautomeric form considered. alkalisci.comscbt.com The term "diazoamino" is also used in systematic nomenclature to denote the RN=N-NH- group. qmul.ac.uk

The isomeric forms of the parent triazine ring system, which are six-membered aromatic rings containing three nitrogen atoms, should not be confused with the linear triazene functional group. wikipedia.org The triazine isomers are 1,2,3-triazine (B1214393), 1,2,4-triazine, and 1,3,5-triazine (B166579). wikipedia.orgnih.gov

Current Research Landscape and Scope for this compound Studies

Current research on triazenes continues to explore their synthetic utility and biological applications. numberanalytics.comnumberanalytics.combenthamscience.com The versatility of the triazene scaffold makes it an attractive target for the development of new synthetic methodologies and novel therapeutic agents. researchgate.nettaylorfrancis.comroutledge.com

For this compound specifically, a significant area of its application is in organic synthesis as a methylating agent. alkalisci.comchemicalbook.com It has been used for the methylation of carboxylic acids, such as in the simultaneous determination of hippuric and methylhippuric acids by gas chromatography. alkalisci.comchemicalbook.com This application highlights its role as a safe and effective alternative to other methylating agents. thieme-connect.com

The compound itself is a stable, crystalline solid. orgsyn.org Its synthesis is well-established, often involving the reaction of p-toluidine (B81030) to form a diazonium salt, which then reacts with methylamine (B109427). orgsyn.orgorgsyn.org While much of the research on triazenes focuses on their broader applications in medicine and materials, the specific utility of this compound as a synthetic reagent remains a key aspect of its study. cymitquimica.comechemi.com Further research could explore its potential in other synthetic transformations or as a building block for more complex molecules.

| Property | Value |

| Molecular Formula | C8H11N3 |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 21124-13-0 |

| Appearance | Light orange to yellow to green powder or crystal |

| Melting Point | 75-81.5 °C |

| Boiling Point | 215.5 °C |

| Density | 1.02 g/cm³ |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-N-(methyldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGJVDGPCGXBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066680 | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21124-13-0 | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-4-tolyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triazene, 1-methyl-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-p-tolyltriazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-3-P-TOLYLTRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D41T26MB6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 3 P Tolyltriazene

Established Synthetic Routes to 1-Methyl-3-p-tolyltriazene

The preparation of this compound has been accomplished via a few key synthetic strategies, with the diazotization-coupling reaction being the most common and convenient.

Diazotization-Coupling Reactions of p-Toluidine (B81030) with Methylamine (B109427).orgsyn.orgorgsyn.orgorgsyn.org

The most widely employed and convenient synthesis of this compound involves the diazotization of p-toluidine followed by coupling with methylamine. orgsyn.orgorgsyn.org This two-step process begins with the conversion of the primary aromatic amine, p-toluidine, into a p-toluenediazonium salt. This is typically achieved by treating p-toluidine with a nitrosating agent, such as sodium nitrite (B80452), in the presence of a strong mineral acid like hydrochloric acid at low temperatures (around 0°C) to ensure the stability of the diazonium salt. orgsyn.orgntu.edu.sg

The resulting solution of the p-toluenediazonium salt is then carefully added to a basic solution of methylamine. orgsyn.orgorgsyn.org The reaction is maintained at a low temperature, and the pH is controlled to facilitate the coupling reaction, which leads to the formation of this compound. orgsyn.org The product can then be isolated and purified by techniques such as extraction and sublimation or recrystallization. orgsyn.orgorgsyn.org This method is particularly effective for water-soluble amines like methylamine. orgsyn.orgorgsyn.org

Reactions Involving Organometallic Reagents and Aryl Azides.orgsyn.orgorgsyn.org

An alternative route to this compound involves the reaction of an organometallic reagent, specifically a Grignard reagent, with an aryl azide (B81097). orgsyn.orgorgsyn.orgscribd.com In this method, methylmagnesium bromide (a Grignard reagent) is reacted with p-tolyl azide. orgsyn.orgorgsyn.org The Grignard reagent acts as a source of the methyl nucleophile, which attacks the terminal nitrogen atom of the azide group, leading to the formation of the triazene (B1217601). While this method is a viable synthetic pathway, the diazotization-coupling reaction is generally considered more convenient. orgsyn.orgorgsyn.org

Alternative Synthetic Approaches to Alkyl Aryl Triazenes.orgsyn.orgresearchgate.net

While the previously mentioned methods are specific to this compound, other general approaches for synthesizing alkyl aryl triazenes exist and could theoretically be adapted. For instance, a method has been described for producing 1-aryl-3,3-dimethyl alkyl triazenes by adding a carboxylate or carbonate solution to a heated DMF solution containing an isolated aryl diazonium salt. researchgate.net This process is believed to involve radical pathways. researchgate.net Another approach involves the in situ generation of aryldiazonium tetrafluoroborate (B81430) salts from substituted aryl amines, which then react with N,N-Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to yield triazenes in good yields at room temperature. researchgate.net However, the direct application and efficiency of these specific methods for the synthesis of this compound are not explicitly detailed in the provided context.

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound via the diazotization-coupling pathway proceeds through a well-understood electrophilic aromatic substitution-type mechanism. The key steps are:

Formation of the Diazonium Ion : In the presence of a strong acid, sodium nitrite is converted to nitrous acid (HONO). The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO+). The p-toluidine then acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation and rearrangement lead to the formation of the p-toluenediazonium ion (CH₃C₆H₄N₂⁺).

Nucleophilic Attack by Methylamine : The p-toluenediazonium ion is a potent electrophile. In the coupling step, methylamine (CH₃NH₂) acts as a nucleophile and attacks the terminal nitrogen atom of the diazonium group. This reaction is typically carried out under basic or neutral conditions to ensure that the methylamine is in its free base form and thus sufficiently nucleophilic.

Proton Transfer and Product Formation : The initial adduct formed from the coupling of the diazonium ion and methylamine undergoes a proton transfer to yield the final, more stable this compound.

The tautomeric nature of 1-aryl-3-methyltriazenes is an important consideration, with the compound existing as an equilibrium mixture of tautomers: ArN=N-NHMe and ArNH-N=NMe. cdnsciencepub.com For 3-methyl-1-p-tolyltriazene, studies indicate the predominance of the conjugated tautomer, p-MeC₆H₄·N=N·NHMe. researchgate.net

Optimization and Scalability of Synthetic Protocols for this compound.orgsyn.org

The optimization and scalability of the synthesis of this compound are crucial for its practical application in laboratory and potentially larger-scale settings.

Process Enhancements for Laboratory-Scale Production.orgsyn.org

For laboratory-scale production, the diazotization-coupling reaction has been well-documented and optimized. orgsyn.orgorgsyn.orgorgsyn.org Key considerations for enhancing the process include:

Temperature Control : Maintaining a low temperature (around -10°C) during both the diazotization and coupling steps is critical to prevent the decomposition of the diazonium salt and the triazene product. orgsyn.org

pH Adjustment : Careful control of the pH is necessary. The diazotization is performed in a strongly acidic medium, while the coupling reaction requires a neutral to slightly basic pH (6.8-7.2) to be achieved by the addition of a base like sodium carbonate. orgsyn.org

Purification : While the crude product can be obtained in good yield, purification is necessary to remove impurities. The primary impurity is often 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene. orgsyn.orgorgsyn.org Sublimation is a particularly effective method for purifying the triazene, although it must be done with caution due to the potential for explosion at elevated temperatures. orgsyn.orgorgsyn.org Recrystallization from solvents like hexane (B92381) is another effective purification technique. orgsyn.org

Reaction Monitoring : The completion of the coupling reaction can be monitored by a simple colorimetric test using a solution of β-naphthol in aqueous sodium carbonate. orgsyn.orgorgsyn.org

Table 1: Summary of Synthetic Parameters for Laboratory-Scale Production of this compound via Diazotization-Coupling

| Parameter | Condition | Rationale |

| Starting Material | p-Toluidine, Methylamine | Readily available precursors. orgsyn.orgorgsyn.org |

| Diazotizing Agent | Sodium Nitrite in HCl | Forms the necessary diazonium salt. orgsyn.org |

| Diazotization Temp. | ca. -10°C | Ensures stability of the diazonium salt. orgsyn.org |

| Coupling pH | 6.8 - 7.2 | Facilitates nucleophilic attack by methylamine. orgsyn.org |

| Coupling Temp. | ca. -10°C | Prevents product decomposition. orgsyn.org |

| Purification Method | Sublimation or Recrystallization | Removes impurities like pentazadiene. orgsyn.orgorgsyn.org |

| Yield (Pure) | 47-53% | Achievable with optimized procedures. orgsyn.orgorgsyn.org |

Industrial-Scale Synthetic Challenges and Solutions

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several significant challenges. These primarily revolve around safety, purity, and reaction control, especially given the nature of the intermediates and the final product.

One of the major safety concerns is the thermal stability of triazenes. During purification steps such as sublimation, which is used to remove impurities, there is a documented risk of explosion. For instance, a violent explosion occurred during the sublimation of 1-benzyl-3-p-tolyltriazene, an analog of the target compound, at elevated temperatures of 90–100°C. orgsyn.org This inherent risk necessitates the implementation of stringent safety protocols and specialized equipment for large-scale operations, including conducting such procedures behind appropriate safety shields. orgsyn.org

Achieving high purity on an industrial scale is another significant hurdle. The common synthesis involving the diazotization of p-toluidine and subsequent reaction with methylamine can lead to the formation of several impurities. orgsyn.org The primary impurity is often 1,5-di-p-tolyl-3-methyl-1,4-pentazadiene, which can be removed by sublimation. orgsyn.org Another common impurity is 1,3-di-p-tolyltriazene, which can be identified by thin-layer chromatography. orgsyn.orgorgsyn.org While sublimation followed by recrystallization from solvents like hexane is effective for purification, scaling these processes can be complex and costly. orgsyn.org

Solutions to these challenges involve a multi-faceted approach. For safety, this includes using automated systems that minimize direct human handling and operating at the lowest possible temperatures for purification. For purity, the development of more selective synthetic routes or more efficient large-scale purification techniques, such as industrial chromatography, could be explored. To manage reaction control, continuous flow reactors could offer better management of temperature and mixing, potentially reducing the formation of byproducts compared to batch processing.

Comparative Analysis of Synthetic Strategies for this compound

Several synthetic strategies have been developed for the preparation of this compound. The most common and well-documented method involves the diazotization of an aromatic amine followed by coupling with a primary amine. However, alternative routes also exist. A comparative analysis of these strategies highlights their respective advantages and disadvantages.

The most convenient and widely reported synthesis starts with the diazotization of p-toluidine using an alkali metal nitrite (like potassium nitrite) in the presence of a strong acid (like hydrochloric acid) to form the p-toluenediazonium chloride salt. orgsyn.orgorgsyn.org This intermediate is then reacted with an aqueous solution of methylamine in the presence of a base like sodium carbonate to yield this compound. orgsyn.orgorgsyn.org This method is advantageous due to the ready availability and low cost of the starting materials. However, it is sensitive to reaction conditions and can produce impurities that require careful separation. orgsyn.org The procedure is noted to work well specifically with water-soluble amines. orgsyn.orgorgsyn.org

An alternative approach involves the use of organometallic reagents. This compound has been prepared by the reaction of methylmagnesium bromide (a Grignard reagent) with p-tolyl azide. orgsyn.org This method can offer a different pathway that may avoid some of the impurities associated with the diazonium salt coupling, but it involves the preparation and handling of potentially hazardous azide and Grignard reagents, which requires specific safety precautions.

Another reported method is the direct addition of methylamine to p-toluenediazonium chloride, although yields for this specific reaction are often unspecified. orgsyn.org This is conceptually similar to the first method but may differ in the specific reaction conditions and workup procedures.

The table below provides a comparative overview of these synthetic strategies.

| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Disadvantages & Challenges | Reported Yield |

| Diazotization of p-toluidine | p-Toluidine, Methylamine | Potassium nitrite, Hydrochloric acid, Sodium carbonate | Convenient, uses readily available materials. orgsyn.orgorgsyn.org | Formation of impurities (e.g., pentazadienes, di-p-tolyltriazene), requires careful temperature and pH control. orgsyn.org | 47–53% (pure) orgsyn.org |

| Grignard Reaction | p-Tolyl azide, Methylmagnesium bromide | Grignard reagent | Alternative route, may avoid certain impurities. | Requires synthesis and handling of potentially explosive azides and moisture-sensitive Grignard reagents. orgsyn.org | Not specified orgsyn.org |

| Direct addition to diazonium salt | p-Toluenediazonium chloride, Methylamine | - | Direct coupling. | Yields often unspecified, potential for side reactions. orgsyn.org | Unspecified orgsyn.org |

Mechanistic Investigations of 1 Methyl 3 P Tolyltriazene Reactivity

Decomposition Pathways and Kinetics of 1-Methyl-3-p-tolyltriazene

The decomposition of this compound is a complex process influenced by factors such as temperature and the presence of acid. The following sections delve into the specifics of its breakdown under various conditions.

The thermal decomposition, or thermolysis, of this compound in an inert solvent like tetrachloroethylene (B127269) proceeds through a unimolecular pathway. researchgate.netcdnsciencepub.com Kinetic studies have determined the activation parameters for this reaction, providing insight into the energy requirements and the nature of the transition state.

A key finding is the activation energy (Ea) of 29.2 kcal/mol for the decomposition. researchgate.netcdnsciencepub.com This value is notably similar to that of azoarylalkanes, suggesting a comparable degradation mechanism. researchgate.netcdnsciencepub.comresearchgate.net The entropy of activation (ΔS≠) is close to zero, which indicates that the transition state involves minimal stretching of the N-N bonds. researchgate.netcdnsciencepub.com This suggests a concerted process where bond breaking and forming occur in a relatively ordered manner. researchgate.net

Table 1: Activation Parameters for the Thermolysis of this compound

| Parameter | Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 29.2 kcal/mol | The minimum energy required to initiate the decomposition. researchgate.netcdnsciencepub.com |

| Entropy of Activation (ΔS≠) | ~ 0 | Suggests a transition state with minimal stretching of the N-N bonds. researchgate.netcdnsciencepub.com |

The thermolysis of this compound is characterized by the formation of radical intermediates through the homolytic cleavage of the N-N bond. researchgate.net This process is supported by Chemically Induced Dynamic Nuclear Polarization (CIDNP) experiments, which show polarization of nuclei in the reaction products. researchgate.net This observation is consistent with the formation of an intermediate radical pair, specifically [Ar-NH• •R]. researchgate.net This radical pair is believed to form via the homolysis of the tautomeric form, ArNH-N=N-R. researchgate.net

1-Aryl-3-methyltriazenes can exist in two tautomeric forms: a conjugated form (Ar-N=N-NHMe) and a non-conjugated form (ArNH-N=NMe). researchgate.netrsc.orgrsc.org In the case of this compound, variable-temperature NMR spectroscopic studies have shown that the conjugated tautomer, p-MeC6H4-N=N-NHMe, is the predominant form present. rsc.orgrsc.org This is in contrast to triazenes with strongly electron-withdrawing groups, which favor the non-conjugated tautomer. rsc.orgrsc.org

The existence of these tautomers is crucial as the decomposition is believed to proceed through the homolytic breakdown of both forms. researchgate.netcdnsciencepub.com The rate-determining step in the hydrolysis of monoalkyltriazenes is the protolysis of the non-conjugated tautomer. mdpi.com

The thermal decomposition of this compound in tetrachloroethylene yields several major products. These include p-toluidine (B81030), N-methyl-p-toluidine, and p-chlorotoluene. researchgate.netcdnsciencepub.com The formation of these products is rationalized by the homolytic breakdown of both tautomers of the parent compound. researchgate.netcdnsciencepub.com In addition to these major products, other byproducts can include ring-alkylated anilines. researchgate.net The degradation of the compound can also lead to the formation of carbon dioxide. spectrumchemical.com

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

In the presence of carboxylic acids, the decomposition of this compound is accelerated. researchgate.netrsc.org The reaction with benzoic acid, for instance, produces methyl benzoate, p-toluidine, and nitrogen gas. researchgate.net The mechanism for this acid-catalyzed decomposition involves a rate-determining step where proton transfer and the departure of an alkyl cation occur simultaneously. researchgate.net This leads to the formation of an alkyl cation-carboxylate ion pair, which can then collapse to the final products. researchgate.net The rates of these reactions are significantly influenced by the solvent, with a good correlation observed with the donor character of the solvent. researchgate.net

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is less extensively documented in the provided search results. However, it is known that the compound is subject to degradation over time, which can involve oxidative processes. spectrumchemical.com For instance, the formation of carbon dioxide is a possible degradation product. spectrumchemical.com Further research is needed to fully elucidate the specific oxidation and reduction pathways of this compound.

Nucleophilic Substitution Reactions Involving the Triazene (B1217601) Moiety

This compound serves as an effective reagent for the methylation of various nucleophiles. The reactivity of the triazene moiety is centered on its ability to act as a source of a methyl group under relatively mild conditions. These reactions are significant in organic synthesis for processes like esterification and alkylation.

The general mechanism for the reaction with acidic nucleophiles, such as carboxylic acids, is believed to involve a proton transfer from the acid to the triazene. This is followed by the rate-determining departure of a methyl cation, which then reacts with the nucleophilic anion. researchgate.net This process results in the formation of the methylated product, p-toluidine, and nitrogen gas. researchgate.net The reaction of this compound with benzoic acid to produce methyl benzoate, p-toluidine, and nitrogen has been studied in a variety of aprotic solvents, revealing significant solvent effects on the reaction rates. researchgate.net

The versatility of this compound as a methylating agent is demonstrated by its reaction with a wide range of nucleophiles. It is used for the efficient methylation of carboxylic acids, phenols, alcohols, thiols, imides, and enolized ketones. km3.com.twresearchgate.net

Esterification of Carboxylic Acids

A primary application of this compound is the esterification of carboxylic acids to their corresponding methyl esters. This method is often considered superior to using diazomethane (B1218177) because this compound is a stable, crystalline solid that is easier to handle and store. orgsyn.org

The reaction proceeds smoothly under mild conditions. For instance, when a solution of 3,5-dinitrobenzoic acid in ether is added to an ethereal solution of this compound, nitrogen gas evolves, and the methyl ester is obtained in high yield after workup. km3.com.tworgsyn.org This procedure has been successfully applied to various fatty acids as well. km3.com.tw

A study involving the synthesis of bilirubin-IXα dimethyl ester utilized this compound to esterify the carboxylic acid groups of bilirubin-IXα. The reaction, carried out in chloroform (B151607) at room temperature for 12 hours, yielded 46% of the desired dimethyl ester. uq.edu.au Furthermore, the reagent has been employed for the methyl esterification of complex biomolecules like glycans immobilized on solid supports, demonstrating its utility in fields such as glycomics. nih.gov

Table 1: Methyl Esterification of Various Carboxylic Acids with this compound

| Carboxylic Acid | Solvent | Reaction Conditions | Yield of Methyl Ester | Reference |

| 3,5-Dinitrobenzoic Acid | Ether | Room Temperature, ~1 hour | 70-90% | km3.com.tworgsyn.org |

| Fatty Acids (mixture) | Ether | Reflux, 30 minutes | Not specified | km3.com.tw |

| Bilirubin-IXα | Chloroform | Room Temperature, 12 hours | 46% | uq.edu.au |

Alkylation of Other Nucleophiles

Beyond carboxylic acids, this compound is capable of methylating other nucleophilic functional groups. It reacts with phenols and thiols to form methyl ethers and methyl thioethers, respectively. km3.com.twresearchgate.net The alkylation of alcohols and thiols can be facilitated by the presence of a catalyst such as trimethoxyaluminium. km3.com.tw

The reaction with phenols provides an illustrative example of nucleophilic attack. While detailed mechanistic studies on this compound itself with phenolate (B1203915) are limited in the provided sources, related research on 1-aryl-3-acetoxymethyl-3-methyltriazenes sheds light on the process. In these systems, the phenolate ion acts as an ambident nucleophile, attacking the methylene (B1212753) carbon to displace the acetoxy group, which is a good leaving group. cdnsciencepub.com This suggests that in the reaction with this compound, the phenoxide ion would attack the methyl group, leading to the formation of the corresponding methyl ether.

Table 2: Summary of Nucleophilic Substitution Reactions

| Nucleophile Class | Product Class | Catalyst/Conditions | Reference |

| Carboxylic Acids | Methyl Esters | Mild, often in ether | km3.com.tworgsyn.org |

| Phenols | Methyl Ethers | Mild conditions | km3.com.twresearchgate.net |

| Alcohols | Methyl Ethers | Trimethoxyaluminium catalyst | km3.com.tw |

| Thiols | Methyl Thioethers | Trimethoxyaluminium catalyst | km3.com.twresearchgate.net |

| Imides | N-Methyl Imides | Mild conditions | km3.com.tw |

| Enolized Ketones | Methyl Ethers (from enol) | Mild conditions | km3.com.tw |

Applications of 1 Methyl 3 P Tolyltriazene in Organic Synthesis

1-Methyl-3-p-tolyltriazene as a Methylating Reagent

This compound serves as a significant reagent in organic chemistry, primarily for the introduction of a methyl group to various functional groups. Its utility as a methylating agent stems from its stability and reactivity under mild conditions.

Esterification of Carboxylic Acids using this compound

This compound is an effective reagent for the esterification of carboxylic acids. The reaction proceeds by treating the carboxylic acid with the triazene (B1217601), typically in an ethereal solvent. This process is accompanied by the evolution of nitrogen gas, yielding the corresponding methyl ester. orgsyn.org The reaction is generally clean and provides good yields of the desired product. For instance, 3,5-dinitrobenzoic acid can be converted to its methyl ester by reacting it with this compound in ether. orgsyn.org The reaction is complete when the evolution of nitrogen ceases. orgsyn.org

The versatility of this method allows for the preparation of various esters, including ethyl, propyl, and butyl esters, by using the corresponding 1-alkyl-3-p-tolyltriazenes. orgsyn.org The reaction rate is noted to be greater in nonpolar solvents. orgsyn.org This reagent is also utilized for methylation in analytical procedures, such as the simultaneous determination of hippuric and methylhippuric acids by gas chromatography. chemicalbook.com

| Carboxylic Acid | Triazene Reagent | Solvent | Product | Key Observation |

|---|---|---|---|---|

| 3,5-Dinitrobenzoic Acid | This compound | Ether | Methyl 3,5-dinitrobenzoate | Nitrogen evolution |

| General Carboxylic Acid (R-COOH) | 1-Ethyl-3-p-tolyltriazene | Not specified | Ethyl Ester (R-COOEt) | Applicable for various alkyl groups |

| General Carboxylic Acid (R-COOH) | 1-Propyl-3-p-tolyltriazene | Not specified | Propyl Ester (R-COOPr) | Applicable for various alkyl groups |

| Hippuric and Methylhippuric Acids | This compound | Not specified | Corresponding Methyl Esters | Used for GC analysis |

Alkylation Reactions Beyond Esterification

The utility of this compound extends beyond the esterification of carboxylic acids to the methylation of other acidic protons. It is an effective reagent for the methylation of phenols, alcohols, and thiols. researchgate.net This broadens the scope of its application in organic synthesis, allowing for the formation of methyl ethers and thioethers under relatively mild conditions.

Comparison with Other Methylating Agents

This compound offers several advantages over traditional methylating agents like diazomethane (B1218177). orgsyn.org

Stability and Handling : Triazenes are crystalline, stable materials that are easier to prepare, store, and handle compared to diazomethane, which is a toxic and explosive gas. orgsyn.orgnih.gov

Selectivity : Alkylations with triazenes are less likely to be accompanied by side reactions, such as addition to strained or conjugated double bonds, which can be a problem with diazoalkanes. orgsyn.org

Reaction Conditions : While some diazomethane precursors require harsh reaction conditions (e.g., 6 N KOH), triazenes react under milder conditions. researchgate.net

Temozolomide (B1682018) (TMZ), another compound that can act as a diazomethane surrogate, is also a stable, non-explosive solid, highlighting the trend towards safer methylating reagents. nih.gov

| Feature | This compound | Diazomethane |

|---|---|---|

| Physical State | Crystalline solid | Gas |

| Stability | Stable, easy to store | Highly unstable, explosive |

| Handling | Relatively safe | Hazardous, requires special glassware |

| Side Reactions | Fewer side reactions | Can undergo cycloadditions and other side reactions |

Role in the Synthesis of Biologically Active Molecules and Pharmaceuticals

This compound and related triazene structures are utilized in the synthesis of molecules with potential biological and pharmaceutical applications. Alkyltriazenes are recognized as potent biological alkylating agents. researchgate.net

An example of its application is in the synthesis of molecular hybrids that combine a DNA-intercalating 9-anilinoacridine core with a methyl triazene moiety. researchgate.net These chimeras are designed as bifunctional anticancer molecules. researchgate.net One such compound demonstrated significant antitumor activity at low micromolar concentrations in various cancer cell lines, suggesting a dual mechanism of action involving DNA methylation by the triazene portion and topoisomerase II inhibition by the acridine core. researchgate.net This highlights the role of the triazene functional group as a key component in the design of novel therapeutic agents. The stability and reactivity of compounds like 3-Methyl-1-(p-tolyl)triazene make them valuable in pharmaceutical development for exploring new drug candidates. chemimpex.com

Utilization in the Development of Azo Dyes and Colorants

3-Methyl-1-(p-tolyl)triazene serves as a versatile intermediate in the synthesis of various organic molecules, including the development of azo dyes. chemimpex.com Azo dyes, characterized by the nitrogen-nitrogen double bond (–N=N–), are a major class of colorants used in industries such as textiles and paints. chemimpex.complantarchives.org The triazene's ability to participate in azo coupling reactions allows for the creation of these vibrant colorants. chemimpex.com

The synthesis of azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. nih.gov While this compound itself is a triazene, the chemistry of triazenes is closely related to diazonium chemistry, which is central to azo dye synthesis. nsf.gov For example, 1,3-diaryltriazenes can be formed from aryl amines and may rearrange to p-aminoazobenzenes, which are a type of azo dye. nsf.gov This connection underscores the utility of triazene compounds and their precursors in the field of colorant chemistry. chemimpex.com

This compound as a Versatile Building Block in Complex Organic Synthesis

Beyond its specific applications as a methylating agent and in dye synthesis, this compound is considered a versatile chemical building block in more complex organic synthesis. chemimpex.com Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more elaborate molecular architectures. sigmaaldrich.com

The reactivity of this compound can be harnessed for the synthesis of complex organic molecules, making it an essential tool for researchers. chemimpex.com Its stability and compatibility with various solvents enhance its utility in laboratory settings for creating novel compounds. chemimpex.com The concept of using modular building blocks is a powerful strategy in organic synthesis for efficiently creating diverse and complex molecules, and this compound fits within this paradigm as a useful C1 synthon for methylation and as a precursor for more intricate structures. nih.govchemimpex.comnih.gov

Precursor for Aryl Cation/Radical Generation

A significant application of this compound in organic synthesis is its ability to serve as a precursor to highly reactive aryl intermediates, specifically the p-tolyl cation and p-tolyl radical. The triazene functional group, characterized by the N=N-N linkage, is chemically labile under specific conditions, allowing for the controlled release of a diazonium ion, which can then decompose to the desired reactive species.

Under acidic conditions, this compound can be protonated, leading to the cleavage of the N-N bond and the formation of a p-toluenediazonium salt. This diazonium salt is a key intermediate that can subsequently lose a molecule of dinitrogen (N₂) to generate a high-energy p-tolyl cation. This cation is a powerful electrophile capable of reacting with a wide range of nucleophiles, enabling the introduction of the p-tolyl group into various molecular frameworks.

Alternatively, the decomposition of aryltriazenes can be directed towards the generation of aryl radicals. For instance, the treatment of 1-aryl-3,3-dialkyltriazenes with iodine has been shown to promote their decomposition into the corresponding aryl iodides. This transformation is believed to proceed through an aryl radical intermediate, suggesting that this compound can be a source of the p-tolyl radical under appropriate conditions. The generation of aryl radicals opens up access to a different set of chemical reactions, including radical-mediated C-C bond formation and cyclization reactions.

The ability to generate either cationic or radical species from a single, stable precursor makes this compound a valuable tool for synthetic chemists, providing flexible pathways for molecular construction.

Application in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a major focus in modern organic synthesis, aiming to build molecular complexity in a more atom- and step-economical manner. 1-Aryl-3-alkyltriazenes, including this compound, have been employed as effective arylating agents in transition metal-catalyzed C-H functionalization reactions. In these processes, the triazene group acts as a directing group and a source of the aryl moiety.

In a typical reaction, a transition metal catalyst, most commonly palladium, coordinates to the triazene. This coordination facilitates the activation of a nearby C-H bond on a substrate molecule through a cyclometalation process. Following C-H activation, the this compound can transfer its p-tolyl group to the metal center, which then reductively eliminates to form a new carbon-carbon bond between the substrate and the p-tolyl group. This process effectively achieves a direct arylation of an unactivated C-H bond.

This methodology has been applied to a variety of substrates, including heteroarenes, which are important structural motifs in pharmaceuticals and materials science. The use of aryltriazenes as the aryl source is advantageous as they are often stable, crystalline solids that are easier to handle than other reactive arylating agents like organometallics. The key steps in a generalized palladium-catalyzed C-H arylation using an aryltriazene are outlined below:

| Step | Description |

| 1. Coordination | The aryltriazene coordinates to the Palladium(II) catalyst. |

| 2. C-H Activation | The Pd catalyst activates a C-H bond on the target substrate, forming a palladacycle intermediate. |

| 3. Transmetalation/Insertion | The aryl group from the triazene is transferred to the palladium center. |

| 4. Reductive Elimination | The newly formed C-C bond is created as the product is released from the palladium, regenerating a Pd(0) species. |

| 5. Catalyst Regeneration | The Pd(0) is re-oxidized to Pd(II) to re-enter the catalytic cycle. |

This application showcases the potential of this compound to participate in advanced synthetic methods, enabling the efficient construction of complex biaryl and heteroaryl structures.

Contribution to N-Heterocycle Synthesis

Nitrogen-containing heterocycles are ubiquitous in biologically active compounds and functional materials. The synthesis of these structures is a central theme in organic chemistry. This compound and related 1-aryl-3-alkyltriazenes have proven to be valuable substrates for the synthesis of N-heterocycles, particularly through intramolecular C-H amination reactions.

A notable example is the palladium-catalyzed synthesis of N-substituted benzotriazoles. In a study by Ren and colleagues, various 1-aryl-3-alkyltriazenes were shown to undergo a novel 1,7-palladium migration-cyclization-dealkylation sequence. zju.edu.cnnih.govorganic-chemistry.org The reaction is initiated by the coordination of the palladium catalyst to the triazene moiety. This is followed by a C-H activation at the ortho-position of the aryl ring, leading to the formation of a palladacycle. Subsequent intramolecular amination and dealkylation afford the benzotriazole product with high regioselectivity. zju.edu.cnnih.govorganic-chemistry.org

The reaction demonstrates good functional group tolerance and can be performed with various alkyl groups on the triazene nitrogen. The results from the study highlight the efficiency of this method for constructing the benzotriazole core. zju.edu.cnorganic-chemistry.org

| Substrate (Aryl Group) | Alkyl Group (R) | Yield (%) |

|---|---|---|

| Phenyl | Methyl (Me) | 76 |

| Phenyl | Ethyl (Et) | 72 |

| Phenyl | n-Butyl (n-Bu) | 67 |

| Phenyl | iso-Propyl (i-Pr) | 43 |

| Phenyl | tert-Butyl (t-Bu) | 59 |

| Phenyl | Benzyl (Bn) | 65 |

| 4-Methoxyphenyl | Methyl (Me) | 82 |

| 4-Chlorophenyl | Methyl (Me) | 71 |

This synthetic strategy underscores the utility of the triazene moiety not just as a leaving group or an aryl donor, but as an active participant in complex, cascade reactions to build valuable heterocyclic structures.

Role of 1 Methyl 3 P Tolyltriazene in Biological Systems

Bioactivation and Formation of DNA Alkylating Species

The biological activity of 1-Methyl-3-p-tolyltriazene is not intrinsic to the parent molecule but is dependent on its metabolic conversion into a highly reactive electrophile. This process of bioactivation is a critical prerequisite for its ability to alkylate DNA.

The bioactivation of this compound is initiated by enzymatic oxidation, a process catalyzed by cytochrome P450 monooxygenases in the liver. nih.gov The key metabolic step is the hydroxylation of the N-methyl group, which transforms the parent compound into an unstable N-hydroxymethyl intermediate, 1-(p-tolyl)-3-(hydroxymethyl)-3-methyltriazene.

This hydroxylated metabolite is highly unstable and undergoes spontaneous decomposition. It readily eliminates formaldehyde (B43269) to yield a monomethyltriazene, 1-(p-tolyl)-3-methyltriazene (Ar-N=N-NHMe). This species is also transient and can tautomerize, leading to its cleavage. This cleavage ultimately generates two key species: an aryldiazonium cation (p-tolyl-N₂⁺) and the ultimate alkylating agent, the methyl diazonium cation (CH₃N₂⁺). nih.gov It is this highly electrophilic methyl diazonium cation that is responsible for the subsequent methylation of nucleophilic sites on DNA bases.

The mechanism of action of this compound shares a common endpoint with the clinically utilized anticancer triazenes, Dacarbazine (B1669748) and Temozolomide (B1682018): the generation of a methyl diazonium cation. However, the initial activation pathways leading to this common intermediate are distinct.

Dacarbazine (DTIC) , a 1-aryl-3,3-dimethyltriazene, requires enzymatic bioactivation by cytochrome P450. This process involves an oxidative N-demethylation, removing one of the methyl groups to form an intermediate known as MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide), which then decomposes to release the methyl diazonium cation. nih.gov

Temozolomide , an imidazotetrazine derivative, is a prodrug that does not require enzymatic activation. It undergoes spontaneous, non-enzymatic hydrolysis under physiological pH conditions to yield MTIC, which subsequently generates the methyl diazonium cation.

This compound , as a 1-aryl-3-methyltriazene, differs from both. Its activation is not a simple demethylation like Dacarbazine, nor is it a spontaneous hydrolysis like Temozolomide. Instead, it relies on the enzymatic hydroxylation of its single methyl group to initiate the decomposition cascade that produces the methyl diazonium cation. nih.gov

The following table provides a comparative summary of the activation mechanisms.

| Feature | This compound | Dacarbazine | Temozolomide |

| Compound Class | 1-Aryl-3-methyltriazene | 1-Aryl-3,3-dimethyltriazene | Imidazotetrazine |

| Activation Requirement | Enzymatic (Cytochrome P450) | Enzymatic (Cytochrome P450) | Non-enzymatic (Spontaneous Hydrolysis) |

| Initial Metabolic Step | N-Hydroxymethylation | N-Demethylation | Ring Opening |

| Key Intermediate | N-Hydroxymethyltriazene | MTIC | MTIC |

| Ultimate Alkylating Agent | Methyl Diazonium Cation | Methyl Diazonium Cation | Methyl Diazonium Cation |

DNA Alkylation Events Mediated by this compound Metabolites

Once generated, the methyl diazonium cation is a potent and indiscriminate methylating agent that reacts with nucleophilic centers in the cell. Its primary and most consequential target is DNA, where it forms covalent adducts with the DNA bases, leading to genetic damage.

The electrophilic methyl diazonium cation preferentially attacks the electron-rich nitrogen and oxygen atoms within the purine (B94841) bases, guanine (B1146940) and adenine. The principal and most studied DNA adducts formed are:

N7-methylguanine (N7-meG): This is typically the most abundant adduct formed. Methylation occurs on the N7 position of the guanine base. nih.gov

O⁶-methylguanine (O⁶-meG): Although formed in smaller quantities than N7-meG, this adduct is considered the most significant lesion in terms of mutagenicity and cytotoxicity. Methylation occurs on the O⁶ oxygen of guanine. nih.gov

N3-methyladenine (N3-meA): This adduct results from the methylation of the N3 position of adenine.

The formation of these methyl-DNA adducts has profound consequences for DNA integrity and cellular processes:

Miscoding and Mutation: The O⁶-methylguanine adduct is particularly problematic for the cell. During DNA replication, the modified O⁶-meG base incorrectly pairs with thymine (B56734) (T) instead of its normal partner, cytosine (C). If this mispairing is not corrected by the cell's DNA repair machinery, it will result in a permanent G:C to A:T transition mutation in the next round of replication. epa.gov This mutagenic event is a primary driver of the carcinogenic potential of methylating agents.

Replication Blockage: The N3-methyladenine adduct acts as a physical block to DNA polymerase, stalling the replication fork and inhibiting the process of DNA synthesis. This replication arrest can trigger cell cycle checkpoints and, if the damage is extensive, lead to cell death (apoptosis).

DNA Strand Breaks: While N7-methylguanine is not a miscoding lesion itself, its formation can destabilize the N-glycosidic bond that links the guanine base to the deoxyribose sugar backbone. This can lead to the spontaneous loss of the base (depurination), creating an apurinic (AP) site. These AP sites are non-coding and can lead to mutations or DNA strand breaks during repair attempts.

Mutagenicity and Carcinogenicity Studies of Triazene (B1217601) Compounds

The ability of this compound's metabolites to alkylate DNA directly underlies its activity as a mutagen and a carcinogen. Studies on this class of compounds have consistently demonstrated their carcinogenic potential.

Research on the carcinogenicity of 1-aryl-3-methyltriazenes in animal models has established a clear link between chemical structure and carcinogenic potency. A comparative study in male Sprague-Dawley rats demonstrated that 3-methyl-1-phenyltriazene, a close structural analog of this compound, is a strong carcinogen. nih.govnih.gov Its carcinogenic activity was found to be comparable to the potent carcinogen 3,3-dimethyl-1-phenyltriazene. nih.govnih.gov This research underscores the inherent carcinogenicity of the 1-aryl-3-methyltriazene scaffold.

The mutagenicity of triazenes has been evaluated using bacterial reverse mutation assays, such as the Ames test. nih.govwikipedia.org These tests confirm that triazenes are capable of inducing point mutations, consistent with the formation of miscoding DNA adducts like O⁶-meG. Quantitative structure-activity relationship (QSAR) studies on a series of 1-(X-phenyl)-3,3-dialkyltriazenes in the Ames test revealed that mutagenic activity is dependent on metabolic activation by cytochrome P-450. nih.govnih.gov This finding reinforces the mechanism wherein bioactivation is the critical step that transforms the parent triazene into a DNA-damaging agent.

The table below summarizes the findings on the biological hazards associated with this class of compounds.

| Biological Effect | Evidence | Underlying Mechanism | Reference |

| Mutagenicity | Positive in Ames test for related triazenes. | Formation of O⁶-methylguanine adducts leading to G:C → A:T transition mutations. | nih.gov |

| Carcinogenicity | Demonstrated as a strong carcinogen in rat models for the parent compound 3-methyl-1-phenyltriazene. | Genotoxicity from DNA alkylation initiates uncontrolled cell proliferation and tumor formation. | nih.govnih.gov |

In Vitro Mutagenic Potency in Bacterial Systems

This compound (MTT) has been identified as a direct-acting mutagen in bacterial systems. nih.gov Studies utilizing Salmonella typhimurium strains, commonly known as the Ames test, have demonstrated its ability to induce genetic mutations without the need for metabolic activation by liver enzymes. nih.gov This indicates that the compound itself, or its spontaneous degradation products, are reactive towards DNA.

Specifically, MTT has been shown to cause reversions of the hisG46 base-substitution mutation in S. typhimurium. nih.gov However, it did not produce reversions in the hisD3052 frameshift mutation, suggesting a specific mechanism of mutagenic action primarily involving single base-pair changes rather than insertions or deletions of nucleotides. nih.gov The mutagenic frequency of MTT was observed to be significantly enhanced by a liquid preincubation step before plating the bacteria. nih.gov

Interactive Data Table: Mutagenic Activity of this compound in Salmonella typhimurium

| Strain | Mutation Type | Metabolic Activation (S9) | Result |

|---|---|---|---|

| TA100 (hisG46) | Base-pair substitution | Not required | Mutagenic nih.gov |

Evidence for Carcinogenic Potential of Related Triazenes

While specific long-term carcinogenicity studies on this compound are not extensively documented in readily available literature, substantial evidence from structurally related triazenes points towards a carcinogenic potential for this class of compounds. Alkyltriazenes are recognized as potent biological alkylating agents and are generally treated as potentially carcinogenic substances. researchgate.net

The parent compound, 3-methyl-1-phenyltriazene, has demonstrated significant carcinogenic activity in male Sprague-Dawley rats. nih.gov This compound is considered a strong carcinogen within its series. nih.gov The carcinogenic activity of these aryltriazenes is linked to their ability to act as alkylating agents, a property shared by this compound. The mechanism of action is believed to involve the generation of a highly reactive methyldiazonium ion, which can then methylate DNA bases, particularly at the O6 and N7 positions of guanine. nih.gov This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer. nih.gov Furthermore, the anti-cancer drug dacarbazine, which is a triazene derivative, has been shown to be a carcinogen in laboratory rodents. scispace.com

Structure-Activity Relationships in Triazene-Induced Mutagenesis

The mutagenic and carcinogenic properties of aryltriazenes are heavily influenced by their chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand the molecular determinants of their biological activity. nih.govnih.gov

For triazene derivatives, several factors have been identified as crucial for their mutagenic potency:

The Triazene Moiety : The -N=N-NH- functional group is fundamental to the biological activity of these compounds. The 1,2,3-triazine (B1214393) ring has been identified as a principle substructure responsible for the mutagenicity of related congeners.

Electronic Effects : The nature of the substituent on the aryl ring can significantly alter mutagenic potency. Studies on related compounds have shown that electron-donating groups can enhance biological activity, while electron-withdrawing groups tend to decrease it. nih.gov This is likely due to the influence of these substituents on the stability of the triazene and its ability to generate the ultimate alkylating species.

Lipophilicity : Hydrophobicity, or the lipophilicity of the molecule, plays a major role in determining the potency of active compounds. nih.govnih.gov While electronic factors may determine whether a compound can be metabolized into a mutagen, lipophilicity often governs the extent of its activity by influencing its ability to cross cell membranes and reach its target DNA. nih.gov For some series of triazino indole (B1671886) derivatives, it has been observed that increased lipophilicity of substituents can decrease mutagenicity. nih.gov

Metabolic Pathways and Biotransformation of Triazenes

The biological effects of triazenes are intrinsically linked to their metabolic activation and degradation. The biotransformation of these compounds is a critical step that can lead to the formation of reactive intermediates responsible for their cytotoxic and mutagenic properties.

Cytochrome P450 Involvement in Triazene Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, plays a crucial role in the metabolism of a wide range of xenobiotics, including triazenes. nih.govnih.govmedsafe.govt.nz The metabolic activation of many triazenes is an enzymatic process. scispace.com For instance, the N-demethylation of 1-aryl-3,3-dimethyltriazenes, which are precursors to the more reactive monomethyltriazenes, is catalyzed by liver microsomes. nih.gov

Studies have shown that inhibitors of CYP450 enzymes, such as SKF-525A and metyrapone, can inhibit the degradation of certain triazene compounds, confirming the involvement of these enzymes. nih.gov The specific isoforms involved can vary, but CYP3A4 is a major human P450 enzyme responsible for metabolizing over 50% of clinically used drugs and is known to be involved in the metabolism of various xenobiotics. nih.govmedsafe.govt.nzmdpi.com The enzymatic reaction typically involves the hydroxylation of one of the N-methyl groups, which is a characteristic monooxygenation reaction catalyzed by CYP450. nih.gov

Identification of Triazene Metabolites

The metabolism of aryltriazenes leads to the formation of several key intermediates and ultimate reactive species. The primary pathway for activation involves the enzymatic conversion of the parent compound into a more unstable metabolite.

For 1-aryl-3,3-dimethyltriazenes, the metabolic pathway begins with CYP450-mediated N-demethylation to form a hydroxymethyltriazene intermediate (Ar-N=N-N(CH₃)(CH₂OH)). nih.gov This intermediate is unstable and spontaneously releases formaldehyde to yield the corresponding 1-aryl-3-methyltriazene (e.g., this compound). nih.govscispace.com

The 1-aryl-3-methyltriazene is considered the proximate carcinogen. It can undergo further protonation and tautomerization, leading to its decomposition into an arylamine and the highly electrophilic methyldiazonium ion (CH₃N₂⁺). nih.govscispace.com This methyldiazonium ion is the ultimate alkylating agent responsible for the mutagenic and cytotoxic effects of the triazene by transferring a methyl group to nucleophilic sites on DNA. nih.gov

Prodrug Design Strategies Incorporating Triazene Moieties

The potent cytotoxic activity of triazenes, stemming from their ability to generate DNA alkylating agents, has led to their investigation as anticancer agents. However, their lack of specificity can cause toxicity to healthy cells. To address this, various prodrug strategies have been developed to target the release of the active triazene moiety specifically within the tumor microenvironment. nih.govnih.gov A prodrug is an inactive or less active molecule that is converted into an active drug within the body. mdpi.com

Prodrug design aims to improve drug delivery by altering properties such as stability and solubility, and to achieve selective activation at the target site, thereby minimizing systemic toxicity. mdpi.com Strategies for triazene prodrugs often focus on masking the unstable 1-aryl-3-alkyltriazene structure until it reaches the desired location.

Examples of such strategies include:

Amino Acid Conjugates : Attaching amino acids to the triazene molecule can create more stable prodrugs that are capable of hydrolyzing under physiological conditions to release the cytotoxic monomethyltriazene. nih.gov Some of these derivatives can be designed to be substrates for plasma enzymes, allowing for controlled release. nih.gov

Hypoxia-Activated Prodrugs (HAPs) : Solid tumors often contain regions of low oxygen concentration, known as hypoxia. nih.govnih.gov This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. nih.gov Prodrugs have been designed by linking a triazene to a nitroaromatic group. nih.gov In the low-oxygen environment of a tumor, nitroreductase enzymes can reduce the nitro group, triggering a cascade that releases the active 1-aryl-3-methyltriazene and, subsequently, the methyldiazonium ion. nih.govsemanticscholar.org This approach concentrates the cytotoxic agent within the tumor, sparing well-oxygenated normal tissues. nih.govnih.gov

Enzyme-Directed Prodrug Therapy : Another approach involves designing triazene prodrugs that are activated by specific enzymes that are overexpressed in or targeted to cancer cells. For example, prodrugs have been synthesized that can be activated by the bacterial enzyme carboxypeptidase G2, for use in antibody-directed enzyme prodrug therapy (ADEPT).

These strategies highlight the versatility of the triazene scaffold in medicinal chemistry, aiming to harness its potent bioactivity for therapeutic applications while mitigating its inherent toxicity.

Hypoxia-Activated Prodrugs

Hypoxia, or low oxygen tension, is a distinctive feature of the microenvironment in many solid tumors. nih.gov This condition arises from rapid tumor growth that outpaces the development of an adequate blood supply. nih.gov The unique biochemistry of hypoxic cells, particularly the upregulation of reductive enzymes like cytochrome P450 reductases, offers a selective target for cancer therapy. researchgate.net Hypoxia-activated prodrugs (HAPs) are designed to exploit this feature; they are inactive compounds that undergo enzymatic reduction in hypoxic conditions to release a potent cytotoxic agent. nih.govresearchgate.net

In this context, 1-aryl-3-methyltriazenes, a class to which this compound belongs, have been developed as bioreductively activable prodrugs. nih.gov These molecules typically incorporate a "bioreductive trigger," such as a nitroaromatic group, attached to the triazene structure. nih.gov

Mechanism of Activation:

Selective Reduction: In the low-oxygen environment of a tumor, specific reductase enzymes donate electrons to the nitroaromatic trigger group of the prodrug. researchgate.netnih.gov

Electron-Mediated Fragmentation: The reduction of the trigger initiates an electronic cascade, leading to the fragmentation of the molecule. researchgate.net

Release of Cytotoxin: This fragmentation results in the traceless release of the active cytotoxic component, the 1-methyl-3-aryl triazene intermediate, which then rapidly decomposes to form the highly reactive methyldiazonium cation. nih.gov

DNA Alkylation: The methyldiazonium cation then methylates DNA, primarily at the O⁶ and N⁷ positions of guanine and the N³ position of adenine, leading to DNA damage and apoptosis (cell death). nih.gov

This strategy allows for the targeted delivery of the DNA-methylating agent specifically to hypoxic tumor cells, sparing the well-oxygenated normal tissues. nih.gov The parent compound, temozolomide (TMZ), is a well-known triazene-based prodrug used in treating brain tumors, which also acts by generating the methyldiazonium cation. nih.govnih.gov However, HAPs based on the triazene scaffold are designed for selective activation in the hypoxic tumor microenvironment, a condition associated with resistance to conventional therapies. nih.govnih.gov

| Component | Function | Example |

|---|---|---|

| Bioreductive Trigger | Undergoes enzymatic reduction specifically under hypoxic conditions. | Nitroaromatic group |

| Linker | Connects the trigger to the cytotoxic agent; designed to fragment after trigger reduction. | Self-immolative spacer |

| Cytotoxic Effector | The active molecule released after activation that causes cell death. | 1-Aryl-3-methyltriazene (precursor to methyldiazonium) |

Enzyme-Mediated Prodrug Activation (e.g., Tyrosinase)

Another targeted approach involves designing prodrugs that are activated by enzymes overexpressed in specific types of cancer cells. nih.govclinmedjournals.org Malignant melanoma, a highly aggressive skin cancer, is characterized by the overexpression of the enzyme tyrosinase, which is central to the melanin (B1238610) biosynthesis pathway. nih.govclinmedjournals.org This enzymatic difference between melanoma cells and most healthy cells provides a target for Melanocyte-directed Enzyme Prodrug Therapy (MDEPT).

The MDEPT strategy utilizes triazene-based prodrugs where the cytotoxic triazene moiety is chemically masked by a promoiety that is a substrate for tyrosinase. nih.govclinmedjournals.org While this compound itself is not a direct substrate, it represents the core cytotoxic structure that can be released from such a prodrug design. These prodrugs are typically hybrid molecules containing a phenol, tyramine, or dopamine-based group that tyrosinase can recognize and oxidize. nih.govclinmedjournals.org

Mechanism of Activation:

Enzymatic Recognition: The prodrug travels systemically in an inactive form until it reaches melanoma cells where it is recognized by the overexpressed tyrosinase. nih.gov

Oxidation: Tyrosinase catalyzes the oxidation of the phenolic (or similar) promoiety into a corresponding o-quinone. clinmedjournals.org

Intramolecular Cyclization/Fragmentation: The formation of the reactive o-quinone triggers a spontaneous intramolecular reaction. This leads to the cleavage of the bond connecting the promoiety to the triazene effector.

Release of Cytotoxin: This cleavage releases the active triazene, which, like in other activation mechanisms, decomposes to generate the DNA-alkylating methyldiazonium cation, leading to selective cell death in the melanoma tissue. clinmedjournals.org

This enzyme-mediated activation ensures that the highly toxic DNA alkylating agent is generated preferentially at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity. clinmedjournals.org Research has focused on synthesizing various triazene derivatives with different tyrosinase-substrate promoieties to optimize stability, enzyme kinetics, and cytotoxic potency. nih.govclinmedjournals.org

| Feature | Description | Relevance to Therapy |

|---|---|---|

| Target Enzyme | Tyrosinase (Monophenol Monooxygenase) | Highly overexpressed in malignant melanoma cells compared to healthy tissues. nih.gov |

| Promoiety (Carrier) | A chemical group that is a substrate for tyrosinase. | Examples include derivatives of tyrosine, phenol, dopamine, and tyramine. nih.govclinmedjournals.org |

| Cytotoxic Moiety (Drug) | A masked triazene compound that releases a DNA alkylating agent upon activation. | The active agent, methyldiazonium, is released after enzymatic cleavage. clinmedjournals.org |

| Activation Outcome | Selective release of the cytotoxic agent within melanoma cells. | Leads to targeted cell killing and potentially lower systemic side effects. |

Computational Chemistry Approaches to 1 Methyl 3 P Tolyltriazene

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1-Methyl-3-p-tolyltriazene and the relative energies of its different spatial orientations (conformers).

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of triazene (B1217601) derivatives due to its balance of accuracy and computational cost. irjweb.comresearchgate.net DFT calculations can be employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, in studies of similar triazine derivatives, DFT methods like B3LYP with basis sets such as 6-311G** have been used to obtain optimized geometries. nih.gov These calculations would likely show that the triazene chain (N=N-N) can exist in different conformations, with the trans configuration typically being more stable. The planarity of the phenyl ring and the orientation of the methyl groups relative to the triazene backbone are key structural parameters that can be determined.

Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity of the molecule. irjweb.com In related 1-aryltriazenes, DFT calculations have been used to understand their electronic structure and properties. scirp.org

Table 1: Representative DFT Functionals and Basis Sets Used in Triazene Studies

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Optimization of molecular geometry, calculation of HOMO-LUMO gap and reactivity descriptors. irjweb.com |

| B3LYP | 6-311G** | Optimization of geometrical parameters and frequency calculations. nih.gov |

| B3PW91 | 6-31G(d,p) | Prediction of heats of formation and electronic structure of triazine-based energetic salts. acs.org |

| BP86, BLYP | 6-31G*, cc-pVTZ | Comparison of predicted geometries and vibrational frequencies with ab initio methods for sym-triazine. dtic.mil |

This table is illustrative and based on studies of various triazine derivatives.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods offer alternative approaches to studying the molecular structure and conformation of triazenes. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, are based on first principles without empirical parameterization, offering high accuracy but at a greater computational expense. acs.org Studies on sym-triazine have utilized ab initio calculations to investigate its potential energy surface and decomposition pathways. dtic.milacs.org These methods can provide benchmark data for the geometries and energies of different conformers of this compound.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are based on the Hartree-Fock formalism but include parameters derived from experimental data to simplify calculations. uni-muenchen.denumberanalytics.comwikipedia.org These methods are computationally less demanding and can be used for rapid screening of conformations or for studying large molecular systems. numberanalytics.comacs.org For example, AM1 and PM3 calculations have been used to study the rotational barriers and photolysis of 1-aryl-3,3-diethyltriazenes by correlating calculated bond orders with experimental observations. acs.org

Table 2: Overview of Selected Semi-Empirical Methods

| Method | Acronym For | Key Features |

| MNDO | Modified Neglect of Diatomic Overlap | An early NDDO-based method. uni-muenchen.de |

| AM1 | Austin Model 1 | An improved version of MNDO with modified core-core repulsion functions. uni-muenchen.denumberanalytics.com |

| PM3 | Parametric Model number 3 | A re-parameterization of AM1, often providing better results for certain systems. uni-muenchen.denumberanalytics.com |

| ZINDO | Zerner's Intermediate Neglect of Differential Overlap | Parameterized to reproduce spectroscopic data, useful for calculating electronic spectra. wikipedia.org |

This table provides a general overview of some common semi-empirical methods.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the complex reaction mechanisms of triazenes, including their decomposition and interactions with other molecules.

Activation Energies and Reaction Pathways

Computational methods can be used to map out the potential energy surface for a given reaction, identifying transition states and calculating activation energies. For example, the thermal decomposition of triazenes is a critical area of study. While experimental studies have determined the activation energy for the thermolysis of this compound, computational modeling can provide a more detailed picture of the reaction pathway. acs.org DFT calculations can be used to locate the transition state structure for bond-breaking processes and to compute the energy barrier for the reaction. Studies on the decomposition of other triazines, such as RDX (1,3,5-trinitro-1,3,5-triazine), have employed DFT to explore different decomposition pathways, including concerted ring fission and homolytic N-N bond cleavage. capes.gov.brosti.gov Similar approaches could be applied to model the thermal and acid-catalyzed decomposition of this compound.

Simulation of Bond Cleavage and Intermediate Formation

The simulation of bond cleavage events and the identification of transient intermediates are key aspects of understanding reaction mechanisms. Computational methods can model the homolytic (radical) or heterolytic (ionic) cleavage of bonds within the this compound molecule. For instance, the decomposition of triazenes often proceeds through the formation of radical or ionic intermediates. researchgate.net Reactive molecular dynamics simulations, using force fields like ReaxFF, can be employed to simulate the decomposition process of energetic materials at a larger scale, providing insights into the initial bond-breaking events and the subsequent formation of various products. mdpi.com Such simulations could visualize the cleavage of the N-N bonds in this compound and the subsequent reactions of the resulting fragments.

Prediction of Spectroscopic Properties and Chemical Shifts

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of this compound. DFT calculations, often combined with methods like Gauge-Including Atomic Orbitals (GIAO), are widely used to predict NMR chemical shifts. nih.govrsc.orgacs.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure. nih.govresearchgate.net Studies on various organic molecules, including triazine derivatives, have demonstrated a good correlation between DFT-calculated and experimental ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.comjyu.filodz.pl